Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and their role as intermediates in organic synthesis . This compound is particularly interesting due to its unique structure, which combines a cyano group, a methyl ester, and a pyrrolidine ring, making it a versatile building block in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of methyl cyanoacetate with a suitable amine under solvent-free conditions or in the presence of a catalyst . The reaction conditions can vary, but it often requires heating and stirring to achieve the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate and its derivatives involves interactions with various molecular targets and pathways. The cyano group and the pyrrolidine ring can interact with biological macromolecules, influencing their activity. For example, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Methyl cyano(1-methylpyrrolidin-2-ylidene)acetate can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Cyanoacetamide derivatives: These compounds contain the cyano group and are used in the synthesis of various heterocyclic compounds.
Methyl esters of other heterocycles: These compounds have similar ester functional groups and are used in organic synthesis. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
26978-74-5 |
---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
methyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-3-4-8(11)7(6-10)9(12)13-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
QIZRANXONIQJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1=C(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.